molecular formula C13H15N3O5 B1435383 Unii-FL5H7dienp CAS No. 1485081-26-2

Unii-FL5H7dienp

Cat. No.: B1435383
CAS No.: 1485081-26-2
M. Wt: 293.27 g/mol
InChI Key: IORBWJQXSCJOCL-SVRRBLITSA-N
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Description

Dolutegravir M1 is a derivative of Dolutegravir, an antiviral agent used primarily for the treatment of HIV-1 infections. Dolutegravir M1 is an integrase strand transfer inhibitor, which means it inhibits the HIV integrase enzyme, preventing the integration of viral DNA into the host cell genome .

Biochemical Analysis

Biochemical Properties

Unii-FL5H7dienp functions as an integrase inhibitor, targeting the HIV-1 integrase enzyme. This enzyme is responsible for integrating the viral DNA into the host genome, a critical step in the viral replication process . By inhibiting this enzyme, this compound prevents the integration of viral DNA, thereby suppressing viral replication. The compound interacts with the integrase enzyme through binding interactions that inhibit its activity .

Cellular Effects

This compound has significant effects on various types of cells, particularly those infected with HIV-1. It influences cell function by inhibiting the integration of viral DNA into the host genome, which is crucial for viral replication . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to the suppression of viral replication and the management of HIV-1 infection .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of the HIV-1 integrase enzyme. This binding inhibits the enzyme’s activity, preventing the integration of viral DNA into the host genome . The inhibition of integrase activity disrupts the viral replication cycle, leading to a decrease in viral load and the suppression of HIV-1 infection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo settings . Over time, the compound’s inhibitory effects on the integrase enzyme remain consistent, contributing to its effectiveness in managing HIV-1 infection .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits the integrase enzyme and suppresses viral replication . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been identified, indicating the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as an integrase inhibitor. The compound interacts with enzymes and cofactors involved in the metabolism of antiviral agents . These interactions can affect metabolic flux and metabolite levels, influencing the overall efficacy and safety of the compound in treating HIV-1 infection .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its therapeutic efficacy and potential side effects . The compound’s distribution is crucial for its ability to reach target cells and exert its inhibitory effects on the integrase enzyme .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on the integrase enzyme . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments . This localization is essential for the compound’s effectiveness in inhibiting viral replication and managing HIV-1 infection .

Preparation Methods

The preparation of Dolutegravir M1 involves several synthetic routes and reaction conditions. One common method includes the use of high-speed homogenization and probe sonication techniques. The formulation process involves the use of surfactants like Soluplus to create a nanosuspension, which significantly improves the drug’s dissolution and bioavailability . Industrial production methods often employ continuous flow chemistry, which reduces reaction time and improves yield .

Chemical Reactions Analysis

Dolutegravir M1 undergoes various chemical reactions, including:

    Oxidation: Involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Utilizes reducing agents to remove oxygen or add hydrogen.

    Substitution: Involves replacing one functional group with another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

Dolutegravir M1 has a wide range of scientific research applications:

Comparison with Similar Compounds

Dolutegravir M1 is part of a class of drugs known as integrase strand transfer inhibitors. Similar compounds include:

Properties

IUPAC Name

(3S,7R)-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-6-2-3-21-8-5-15-4-7(12(14)19)10(17)11(18)9(15)13(20)16(6)8/h4,6,8,18H,2-3,5H2,1H3,(H2,14,19)/t6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORBWJQXSCJOCL-SVRRBLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485081-26-2
Record name M1 of dolutegravir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M1 OF DOLUTEGRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL5H7DIENP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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